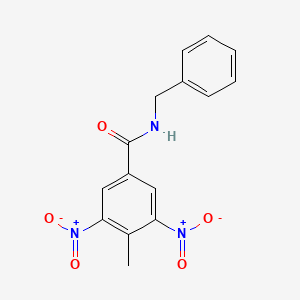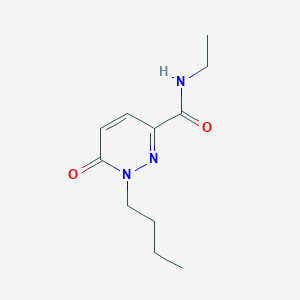
N-benzyl-4-methyl-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-methyl-3,5-dinitrobenzamide is a chemical compound belonging to the benzamide family. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its benzyl group attached to a benzamide core, with methyl and dinitro substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-3,5-dinitrobenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, provides a more sustainable and efficient approach .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under mild to moderate temperatures and pressures .
Major Products
The major products formed from these reactions include amine derivatives and substituted benzamides, which have various applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-benzyl-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it acts as an inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-aminocyclooctyl)-3,5-dinitrobenzamide: Another benzamide derivative with similar structural features.
N-(5-chloropentyl)-3,5-dinitrobenzamide: A compound with a chlorinated pentyl group instead of a benzyl group.
Uniqueness
N-benzyl-4-methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13N3O5 |
|---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
N-benzyl-4-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-10-13(17(20)21)7-12(8-14(10)18(22)23)15(19)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
InChI-Schlüssel |
GAOQUOBRAPBZEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)








![(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
![2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14909633.png)
